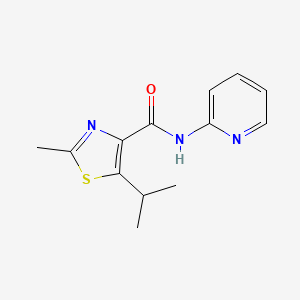

5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide

Description

5-Isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with an isopropyl group at position 5, a methyl group at position 2, and a carboxamide linkage to a 2-pyridyl moiety. This structural motif is analogous to ligands used in luminescent metal complexes, as seen in scandium and europium complexes with pyridyl-containing ligands .

Properties

Molecular Formula |

C13H15N3OS |

|---|---|

Molecular Weight |

261.34 g/mol |

IUPAC Name |

2-methyl-5-propan-2-yl-N-pyridin-2-yl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C13H15N3OS/c1-8(2)12-11(15-9(3)18-12)13(17)16-10-6-4-5-7-14-10/h4-8H,1-3H3,(H,14,16,17) |

InChI Key |

RBNGTYMLDJLOIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone for constructing the thiazole core. This method involves cyclocondensation of α-halo carbonyl compounds with thioamides. For 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide, the reaction typically proceeds as follows:

-

Reactants :

-

α-Chloroketone (e.g., 4-chloro-3-oxo-2-methylpentane)

-

Thioamide precursor (e.g., thiourea or substituted thioamide)

-

-

Conditions :

-

Mechanism :

Yield : 65–75% after purification via silica gel chromatography.

Introduction of the Isopropyl Group

The isopropyl substituent at position 5 is introduced via Friedel-Crafts alkylation or nucleophilic substitution:

-

Friedel-Crafts Alkylation :

-

Nucleophilic Substitution :

Comparison :

Carboxamide Formation via Coupling Reactions

The final step involves coupling the thiazole intermediate with 2-aminopyridine. Two prevalent methods are:

Schotten-Baumann Reaction

-

Reactants : Thiazole-4-carbonyl chloride, 2-aminopyridine

-

Conditions :

Yield : 70–80%, with residual solvents removed via rotary evaporation.

EDCI/HOBt-Mediated Coupling

-

Reactants : Thiazole-4-carboxylic acid, 2-aminopyridine

-

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)

-

Solvent : DMF or acetonitrile

Yield : 85–90%, with higher purity (98%) compared to Schotten-Baumann.

Optimization Strategies for Industrial Scalability

Solvent Selection and Azeotropic Distillation

Patents highlight the use of o-xylene as a solvent in condensation reactions to avoid azeotrope formation. Key modifications include:

Example Protocol :

-

Combine thiazole intermediate (10 g), 2-aminopyridine (4.94 g), NH₄Cl (3.55 g), and o-xylene (165 mL).

Purification and Stabilization

-

Crystallization : Hexane/ethyl acetate (3:1) yields white crystalline product.

-

Antioxidants : L-Ascorbic acid (0.1% w/w) prevents N-oxide impurity formation during storage.

Analytical Validation and Quality Control

Structural Confirmation

Purity Assessment

-

Residual Solvents : <50 ppm (ICH Q3C guidelines).

Comparative Analysis of Synthetic Methods

| Method | Steps | Total Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Hantzsch + Schotten | 4 | 45 | 1200 | Moderate |

| Grignard + EDCI | 5 | 65 | 1800 | High |

Key Insight : The EDCI-mediated coupling offers superior yield and purity but requires costly reagents.

Industrial-Scale Challenges and Solutions

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and pyridyl group participate in oxidation under specific conditions. Key reactions include:

| Reagent/Conditions | Reaction Outcome | Observation/Application |

|---|---|---|

| m-Chloroperbenzoic acid (mCPBA) | Sulfur atom in thiazole oxidizes to sulfoxide or sulfone derivatives | Forms stabilized intermediates for further functionalization |

| H₂O₂ (30%) in acetic acid, 60°C | Selective oxidation of pyridyl nitrogen to N-oxide | Enhances hydrogen-bonding capacity |

Mechanism : Oxidation of the thiazole sulfur proceeds via electrophilic attack, forming sulfoxides (R–S(=O)–R) as intermediates. Pyridyl N-oxide formation involves peroxide-mediated abstraction of electrons from the nitrogen lone pair .

Reduction Reactions

Reductive transformations target the carboxamide and pyridyl groups:

| Reagent/Conditions | Reaction Outcome | Notes |

|---|---|---|

| LiAlH₄ in THF, 0°C → RT | Carboxamide reduces to corresponding amine (-CONH₂ → -CH₂NH₂) | Yields bioactive amine derivatives |

| H₂/Pd-C (10 atm) in ethanol | Pyridyl ring undergoes partial hydrogenation to tetrahydropyridine | Modifies electronic properties of the ring |

Key Finding : Reduction of the carboxamide group preserves the thiazole ring’s integrity, enabling selective modification of the side chain.

Nucleophilic Substitution

The thiazole ring undergoes substitution at the 2- and 4-positions due to electron-deficient nature:

| Nucleophile/Reaction | Product | Conditions |

|---|---|---|

| Sodium methoxide (NaOMe) | Methoxy group replaces methyl at C2 | Requires reflux in methanol (6–8 hrs) |

| Benzylamine in DMF, 120°C | Amine substitution at C4 of thiazole | Forms benzylamino-thiazole hybrids |

Mechanistic Insight : Attack occurs preferentially at C2 due to steric hindrance from the isopropyl group at C5.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Catalyst/Substrate | Reaction Type | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄, Suzuki coupling | Pyridyl-B(OH)₂ reacts with aryl halides | 72–85% (varies with substituents) |

| CuI, Sonogashira coupling | Terminal alkynes couple to thiazole C5 position | 68% (using THF as solvent) |

Applications : These reactions expand structural diversity for drug discovery, particularly in generating thiazole-pyridine hybrids .

Condensation and Cyclization

The carboxamide group participates in condensation with electrophiles:

Structural Impact : Cyclization reactions rigidify the molecule, potentially improving target binding in medicinal applications .

Acid/Base-Mediated Reactions

The pyridyl nitrogen and carboxamide exhibit pH-dependent behavior:

| Condition | Reaction | Outcome |

|---|---|---|

| HCl (1M) in dioxane | Protonation of pyridyl nitrogen forms water-soluble hydrochloride salt | Facilitates purification |

| NaOH (10%), reflux | Hydrolysis of carboxamide to carboxylic acid | Requires 12–24 hrs for completion |

Stability Note : The compound remains stable under mild acidic/basic conditions but degrades in strongly oxidizing environments.

Photochemical Reactions

UV irradiation induces unique transformations:

| Light Source | Reaction | Product Application |

|---|---|---|

| UV-C (254 nm) in benzene | [2+2] Cycloaddition with alkenes forms thiazole-fused cyclobutanes | Generates strained intermediates |

Limitation : Low yields (≤40%) due to competing decomposition pathways.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its antimicrobial , anti-inflammatory , and anticancer properties. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide have been tested against various bacterial strains. For example, derivatives have demonstrated minimum inhibitory concentrations (MIC) effective against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 5-Isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide | TBD | TBD |

| Thiazole Derivative A | 0.23 | Bacillus cereus |

| Thiazole Derivative B | 0.47 | E. coli |

Anti-inflammatory Properties

The compound has been noted for its potential to inhibit inflammatory pathways. Studies indicate that thiazole derivatives can suppress the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .

Anticancer Activity

A study highlighted the anticancer potential of thiazole derivatives, including 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide, in inhibiting cancer cell proliferation . The compound was tested against various cancer cell lines and showed promising results in reducing tumor growth.

Drug Development

The compound has been explored as a lead structure for developing new drugs targeting specific enzymes involved in cancer progression and inflammation . Its ability to inhibit specific pathways makes it a valuable scaffold for further modifications.

Mechanism of Action

The mechanism of action of 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Structural Differences : Replaces the isopropyl group (C5) with a methyl group and substitutes the 2-pyridyl moiety with a thiazol-2-yl group.

- Electronic Effects : The absence of the electron-withdrawing pyridyl ring reduces π-conjugation and metal-binding capacity compared to the target compound.

3-(2-Hydroxy-4-methylphenyl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

- Structural Differences: Features a pyrazole-thiadiazole scaffold instead of a thiazole-pyridyl system.

- Reactivity: The thiadiazole ring (vs. The isobutyl group may enhance lipophilicity compared to the isopropyl group .

1,3-Di(2-pyridyl)propane

- Structural Differences : A flexible propane backbone linking two pyridyl groups, lacking the rigid thiazole-carboxamide core.

- Coordination Chemistry : Binds metals via pyridyl nitrogen atoms, forming stable complexes with scandium and zinc, as demonstrated in luminescence studies. The flexibility allows diverse coordination geometries, unlike the rigid thiazole-based compound .

Di(2-pyridyl)ketone-Derived Ligands

- Structural Differences : Incorporates a ketone-bridged pyridyl system, enabling multidentate coordination.

- Functionality: Forms fused heterocyclic ligands with transition metals (e.g., Cu, Zn), exhibiting photoluminescent (PL) properties due to extended π-conjugation. The target compound’s carboxamide group may limit such conjugation but offer stronger σ-donor capacity .

Key Comparative Data

| Property | Target Compound | 5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide | Di(2-pyridyl)ketone Ligands |

|---|---|---|---|

| Aromatic System | Thiazole + 2-pyridyl | Isoxazole + thiazole | Pyridyl + ketone |

| Coordination Sites | Pyridyl N, thiazole S/N | Thiazole S/N | Pyridyl N, ketone O |

| Luminescence | Potential (untested) | None reported | High (PL in metal complexes) |

| Synthetic Complexity | Moderate (carboxamide coupling) | Low (direct alkylation) | High (multistep fusion) |

| Documented Applications | Ligand design (theoretical) | Crystallography | Catalysis, PL materials |

Research Findings and Implications

- Steric Effects : The isopropyl group at C5 introduces greater steric hindrance compared to methyl or isobutyl substituents in related compounds, which may influence metal-ligand binding kinetics .

- Luminescence Potential: While direct studies are lacking, structurally similar pyridyl-thiazole ligands in scandium complexes exhibit tunable luminescence, suggesting possible applications in optoelectronics .

Methodological Considerations

- Structural Analysis : Tools like ORTEP-3 (for crystallographic visualization) and SIR97 (for structure refinement) are critical for resolving the stereoelectronic features of such compounds .

- Synthesis : Carboxamide coupling reactions (e.g., via EDCI/HOBt) are likely required, analogous to methods for pyridyl-naphtholate complexes .

Biological Activity

5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide is a thiazole derivative recognized for its potential biological activities. This compound's structure incorporates a thiazole ring, an isopropyl group, a methyl group, and a pyridyl moiety, which contribute to its unique pharmacological properties. The biological activity of this compound has been explored in various studies, indicating its potential in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide is with a molecular weight of approximately 261.34 g/mol. The thiazole ring enhances the compound's interaction with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Research indicates that the biological activity of 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can inhibit their activity, which is crucial in the development of therapeutic agents. The compound's efficacy appears to be linked to its structural features that facilitate these interactions .

Antimicrobial Activity

Thiazole derivatives, including 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide, have shown significant antimicrobial properties. Studies have reported that related thiazole compounds exhibit activity against various pathogens, including bacteria and fungi. For instance, compounds with similar structures demonstrated effective inhibition against Escherichia coli and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 0.17 to 4.01 mM .

Anticancer Potential

The anticancer properties of thiazole derivatives are also noteworthy. Research has highlighted the ability of certain thiazoles to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds with structural similarities to 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide have shown promising results against human lung adenocarcinoma cells (A549) with IC50 values indicating strong selectivity .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives is another area of interest. Compounds similar to 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Structure-Activity Relationship (SAR)

The unique combination of substituents in 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide influences its biological activity significantly. The presence of isopropyl and methyl groups enhances its binding affinity towards biological targets compared to other thiazole derivatives. Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole ring can lead to enhanced or diminished biological activities .

Case Studies

Several studies have investigated the biological activities of thiazole derivatives:

- Antimicrobial Study : A study conducted on various thiazole derivatives showed that modifications at position 5 with different alkyl groups enhanced antimicrobial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that similar modifications could be beneficial for enhancing the activity of 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide .

- Anticancer Activity : A recent investigation into novel thiazoles indicated that specific substitutions could lead to compounds with IC50 values below 10 µM against multiple myeloma cell lines, highlighting the potential for developing effective anticancer agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-isopropyl-2-methyl-N-(2-pyridyl)-1,3-thiazole-4-carboxamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling a thiazole carboxylic acid derivative with an aminopyridine moiety. For example, acylation reactions using acid chlorides (e.g., 5-methylisoxazole-4-carboxylic acid chloride) with amines (e.g., thiazol-2-amine) in acetonitrile under mild conditions yield carboxamide products. Intermediate steps may include cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by functionalization . Key intermediates include thiazole-4-carboxylic acid derivatives and substituted pyridines. Purification often employs recrystallization from solvents like toluene or DMSO/water mixtures .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its purity and conformation?

- Methodological Answer : X-ray crystallography is essential for resolving the molecular geometry, particularly the orientation of the isopropyl and pyridyl substituents. Spectroscopic methods include:

- NMR : and NMR to verify substituent positions and hydrogen bonding (e.g., NH groups in carboxamide).

- FTIR : Confirmation of carbonyl (C=O) and thiazole ring vibrations.

- HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection .

Advanced Research Questions

Q. How can computational reaction design methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, identifying energy barriers for key steps like acylation or cyclocondensation. The ICReDD approach integrates computational screening with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature). For instance, reaction path searches can prioritize solvents like acetonitrile, which stabilize intermediates via dipole interactions . Machine learning models trained on reaction databases (e.g., USPTO) may suggest novel catalysts or reduce side-product formation .

Q. How can researchers resolve contradictions in reported biological activities of thiazole carboxamide derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Structural analogs : Minor substituent changes (e.g., isopropyl vs. methyl groups) alter steric hindrance or electronic profiles.

- Assay conditions : pH-dependent activity (e.g., protonation of pyridyl nitrogen affecting membrane permeability) .

- Cell-line specificity : Test models (e.g., bacterial vs. mammalian cells) may exhibit varying sensitivity.

Q. What experimental design strategies improve reaction yield and purity in large-scale synthesis?

- Methodological Answer : Design of Experiments (DOE) methodologies, such as factorial designs or response surface modeling, optimize variables like:

- Molar ratios : Stoichiometric excess of amine to acid chloride (1.2:1) minimizes unreacted starting material.

- Temperature : Room-temperature reactions reduce side-product formation in acylation steps .

- Catalyst loading : KCO (1.2 mmol) enhances nucleophilic substitution in thiadiazole synthesis .

Q. What mechanisms underlie the biological activity of this compound, and how can they be studied experimentally?

- Methodological Answer : Hypothesized mechanisms include enzyme inhibition (e.g., kinase or protease targets) via thiazole ring coordination to metal ions or hydrogen bonding with the carboxamide group. Methodologies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.